![molecular formula C11H10N2O2 B15209358 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one CAS No. 674785-91-2](/img/structure/B15209358.png)
1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone can be synthesized through a multi-step process involving the formation of the oxazole ring followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor containing a pyridine ring and an appropriate functional group to form the oxazole ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient production processes .
化学反応の分析
Types of Reactions: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological target being investigated .
類似化合物との比較
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness: 1-(5-Methyl-2-(pyridin-4-yl)oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives. Its combination of pyridine and oxazole rings makes it a versatile intermediate in the synthesis of various pharmaceuticals .
特性
CAS番号 |
674785-91-2 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
1-(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)10-8(2)15-11(13-10)9-3-5-12-6-4-9/h3-6H,1-2H3 |
InChIキー |
RUOSBSOFWBYWAE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
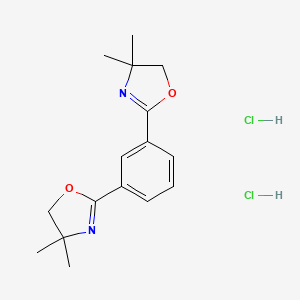
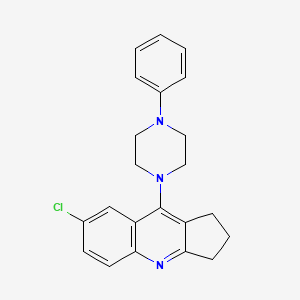

![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)



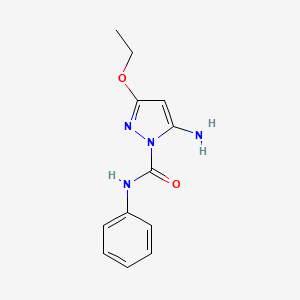
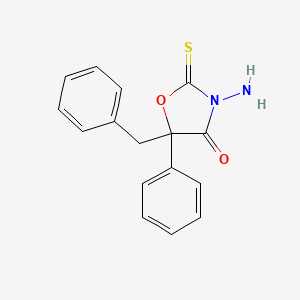
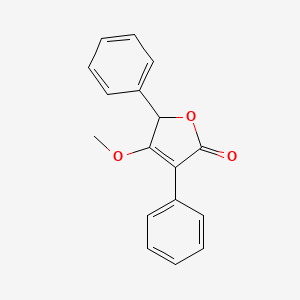
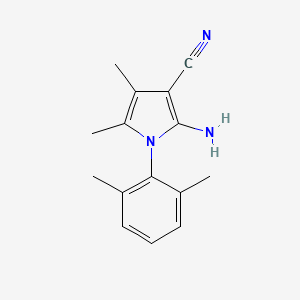
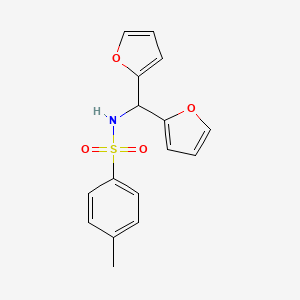
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
